Ataprost
Descripción general
Descripción
Ataprost inhibits platelet aggregation.
Aplicaciones Científicas De Investigación
ATAC-Seq and Cancer Biology
Ataprost plays a significant role in cancer biology, as evidenced by ATAC-Seq (Assay for Transposase-Accessible Chromatin using sequencing) studies. Zhao et al. (2020) explored how ATAC-Seq contributes to understanding carcinogenesis, anticancer immunity, targeted therapy, and metastasis risk predictions, with leukemia being the most studied cancer type. The study emphasized ATAC-Seq's capabilities in detecting nucleic acids, making it advantageous for studying cancer mechanisms (Zhao et al., 2020).
ATAC-Seq in Epigenomic Profiling
Buenrostro et al. (2013) described ATAC-Seq as a rapid and sensitive method for integrative epigenomic analysis. This technique captures open chromatin sites and reveals the interplay between genomic locations of open chromatin, DNA-binding proteins, nucleosomes, and chromatin compaction at the nucleotide resolution (Buenrostro et al., 2013).
Chromatin Accessibility Genome-Wide
The study by Buenrostro et al. (2015) further details ATAC-Seq's role in mapping chromatin accessibility genome-wide. It demonstrates how ATAC-Seq probes DNA accessibility with hyperactive Tn5 transposase, which inserts sequencing adapters into accessible regions of chromatin. This makes it a fast and sensitive alternative to DNase-seq for assaying chromatin accessibility and MNase-seq for assaying nucleosome positions in accessible genome regions (Buenrostro et al., 2015).
Improved ATAC-Seq Protocol for Frozen Tissues
Corces et al. (2017) developed the Omni-ATAC protocol, an improved ATAC-Seq protocol that works across multiple applications with substantial improvement in signal-to-background ratio and information content. This protocol is particularly effective for profiling chromatin accessibility from archival frozen tissue samples, highlighting its application in studying disease-associated DNA elements in distinct human brain structures (Corces et al., 2017).
ATAC-Seq in Plant Genomics
Lu et al. (2016) combined ATAC-Seq with fluorescence-activated nuclei sorting (FANS) to identify and map open chromatin and TF-binding sites in plant genomes. This innovative application of ATAC-Seq in plant science helps understand the relationship between transcription factor binding, chromatin status, and the regulation of gene expression (Lu et al., 2016).
Mecanismo De Acción
Target of Action
Ataprost primarily targets the Prostaglandin I2 (PGI2) receptor, also known as the Prostanoid IP receptor . This receptor plays a crucial role in cardiovascular diseases, immune system diseases, and respiratory diseases .
Mode of Action
Ataprost acts as an agonist to the PGI2 receptor . By binding to this receptor, Ataprost can stimulate a series of intracellular events that lead to various physiological responses.
Biochemical Pathways
It is known that prostaglandins, including pgi2, play a role in a variety of physiological processes, including inflammation, vasodilation, and inhibition of platelet aggregation . Therefore, it is plausible that Ataprost, as a PGI2 receptor agonist, may affect these processes.
Propiedades
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ataprost | |
CAS RN |
83997-19-7 | |
Record name | Ataprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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